dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound features a pyridine ring substituted with a thienyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would be 3-thiophene carboxaldehyde, dimethyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, solvent, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids or converted to other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide, while esterification can be achieved using alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major products are tetrahydropyridine derivatives.
Substitution: The major products include carboxylic acids and various ester derivatives.
Scientific Research Applications
Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is of interest in the development of calcium channel blockers and other cardiovascular drugs.
Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker by binding to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar cardiovascular effects.
Amlodipine: A longer-acting dihydropyridine used in the treatment of hypertension and angina.
Nicardipine: A dihydropyridine with potent vasodilatory properties.
Uniqueness
Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the thienyl group, which can impart different electronic properties compared to other dihydropyridines. This structural difference can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
dimethyl 4-thiophen-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-17-12(15)9-5-14-6-10(13(16)18-2)11(9)8-3-4-19-7-8/h3-7,11,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWYYXZKUKZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CSC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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